molecular formula C15H13F3N2O2 B1401910 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid CAS No. 1311278-75-7

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid

Cat. No.: B1401910
CAS No.: 1311278-75-7
M. Wt: 310.27 g/mol
InChI Key: WGFJTMGJNYCYFC-UHFFFAOYSA-N
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Description

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted at the 2-position with a dimethylamino group and at the 5-position with a trifluoromethyl group. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and ionic interactions .

Properties

IUPAC Name

3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20(2)13-12(7-11(8-19-13)15(16,17)18)9-4-3-5-10(6-9)14(21)22/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFJTMGJNYCYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid (commonly referred to as DMTB) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of DMTB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13F3N2O2
  • Molecular Weight : 310.28 g/mol
  • Structural Characteristics : The compound features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl moiety, which are critical for its biological activity.

Biological Activity Overview

DMTB has been investigated for various biological activities, including:

  • Anticancer Activity
  • Anti-inflammatory Effects
  • Antimicrobial Properties

Anticancer Activity

DMTB has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, DMTB exhibited significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 1.48 to 5.33 µM .

Cell LineIC50 (µM)
MCF-71.48
PC-35.33
HCT-1163.46

The mechanism by which DMTB exerts its anticancer effects involves the following pathways:

  • Cell Cycle Arrest : DMTB induces G2/M phase arrest in cancer cells, leading to inhibited cell division.
  • Apoptosis Induction : It promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Targeting Signaling Pathways : DMTB has been identified as an inhibitor of the p38 MAPK signaling pathway, which is crucial in regulating inflammation and cell survival .

Anti-inflammatory Effects

DMTB has also been studied for its anti-inflammatory properties. In vivo studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation . The compound's ability to inhibit LPS-induced TNF-alpha release suggests its potential for treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of DMTB on various tumor cell lines using MTT assays. Results indicated that DMTB effectively inhibited cell proliferation and induced apoptosis, particularly in breast and prostate cancer cells .
  • Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, DMTB administration resulted in a significant decrease in microglial activation and reduced levels of inflammatory markers, highlighting its therapeutic potential in neuroinflammatory conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methyl and Ethyl Ester Derivatives

Compound: 3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester

  • Molecular Formula : C₁₆H₁₅F₃N₂O₂
  • Molecular Weight : 324.31
  • Key Features : Methyl ester derivative of the parent benzoic acid.
  • Comparison: The ester group improves lipophilicity, enhancing membrane permeability compared to the free acid form. Acts as a prodrug, requiring enzymatic hydrolysis (e.g., esterases) to release the active carboxylic acid. Ethyl ester analogs (e.g., 4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid ethyl ester) show similar properties but with slightly increased molecular weight (329.71) and altered pharmacokinetics .

Boronic Acid Analog

Compound : (2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic acid

  • Molecular Formula: C₁₃H₁₁BF₃NO₃
  • Molecular Weight : 313.04
  • Key Features : Boronic acid substituent replaces the benzoic acid group; benzyloxy group at pyridine 2-position.
  • Comparison: Boronic acid functionality enables use in Suzuki-Miyaura cross-coupling reactions, making it a synthetic intermediate rather than a bioactive molecule.

Furopyridine-Based Analog

Compound: 3-(2-(4-Fluorophenyl)-3-(methylcarbamoyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridin-5-yl)benzoic acid

  • Molecular Formula : C₂₃H₁₇F₄N₃O₃
  • Molecular Weight : 471.40
  • Key Features: Fused furo[2,3-b]pyridine ring system with 4-fluorophenyl and trifluoroethylamino substituents.
  • Additional substituents (methylcarbamoyl, 4-fluorophenyl) introduce steric bulk and hydrogen-bonding capacity, which may improve target affinity but reduce solubility .

Pyrimidine-Based Analog

Compound: 3-(2-Aminopyrimidin-5-yl)benzoic acid

  • Molecular Formula : C₁₁H₉N₃O₂
  • Molecular Weight : 227.21
  • Key Features: Pyrimidine ring replaces pyridine; amino group at pyrimidine 2-position.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₄H₁₃F₃N₂O₂ 322.27 Pyridine-2-dimethylamino, 5-CF₃ Carboxylic acid, high ionization potential
Methyl Ester Derivative C₁₆H₁₅F₃N₂O₂ 324.31 Methyl ester Prodrug, enhanced lipophilicity
Boronic Acid Analog C₁₃H₁₁BF₃NO₃ 313.04 Pyridine-2-benzyloxy, boronic acid Synthetic intermediate, Suzuki coupling
Furopyridine Analog C₂₃H₁₇F₄N₃O₃ 471.40 Furopyridine, 4-fluorophenyl, carbamoyl Rigid fused ring, kinase inhibitor potential
Pyrimidine Analog C₁₁H₉N₃O₂ 227.21 Pyrimidine-2-amino Simplified scaffold, hydrogen-bond donor

Research Findings and Implications

Solubility and Bioavailability :

  • The target compound’s carboxylic acid group ensures moderate aqueous solubility (pH-dependent), whereas ester derivatives (e.g., methyl ester) exhibit superior membrane permeability but require metabolic activation .
  • Pyrimidine analogs, with fewer hydrophobic groups, show improved solubility but reduced target engagement in hydrophobic binding pockets .

Target Binding and Selectivity: The trifluoromethyl group in the target compound enhances van der Waals interactions with hydrophobic enzyme pockets, a feature shared with the furopyridine analog’s 4-fluorophenyl group . Dimethylamino and pyridine nitrogen in the target compound may engage in charge-transfer interactions, unlike the pyrimidine analog’s amino group, which offers hydrogen-bonding but lacks comparable steric effects .

Synthetic Accessibility :

  • Boronic acid derivatives (e.g., ) are valuable intermediates for modular synthesis but lack inherent bioactivity.
  • Furopyridine analogs require complex cyclization steps, increasing synthetic difficulty compared to the straightforward functionalization of the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid
Reactant of Route 2
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3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid

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